Ethyl 6-oxohexanoate
Overview
Description
Ethyl 6-oxohexanoate is an organic compound with the molecular formula C8H14O3. It is an ester derived from hexanoic acid and is characterized by the presence of a keto group at the sixth carbon atom. This compound is used as a reagent in the synthesis of various pharmaceutical agents and has applications in the design and synthesis of anti-cancer agents as well as multi-acting inhibitors against histone deacetylases, FLT3, and Janus kinase 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-oxohexanoate can be synthesized through several methods. One common method involves the reaction of diethyl maleate with propionaldehyde in the presence of benzoyl peroxide and ultraviolet light. The resulting diethyl propionylsuccinate is then reacted with boric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves continuous preparation devices and methods that ensure high yield and safety. For example, a continuous preparation method using mild conditions and high yield has been patented, which involves the reaction of bis(trichloromethyl) carbonate with monoethyl adipate in the presence of an organic amine catalyst .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-oxohexanoate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Oxidation: The keto group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: Hexanol derivatives.
Substitution: Substituted hexanoates.
Oxidation: Hexanoic acid derivatives.
Scientific Research Applications
Ethyl 6-oxohexanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-oxohexanoate involves its interaction with molecular targets such as histone deacetylases, FLT3, and Janus kinase 2. These interactions inhibit the activity of these enzymes, leading to the modulation of gene expression and cellular signaling pathways. This inhibition is crucial in the development of anti-cancer agents, as it can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 6-oxohexanoate can be compared with other similar compounds such as:
Ethyl 4-oxohexanoate: Similar in structure but with the keto group at the fourth carbon atom.
Ethyl 6-chloro-6-oxohexanoate: Contains a chlorine atom at the sixth carbon in addition to the keto group.
Hexanoic acid, 3-oxo-, ethyl ester: Similar ester with the keto group at the third carbon atom.
Uniqueness: this compound is unique due to its specific positioning of the keto group, which imparts distinct reactivity and applications in the synthesis of pharmaceutical agents and enzyme inhibitors .
Properties
IUPAC Name |
ethyl 6-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7-9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNBKRSENSOXKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457523 | |
Record name | ethyl 6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27983-42-2 | |
Record name | ethyl 6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.